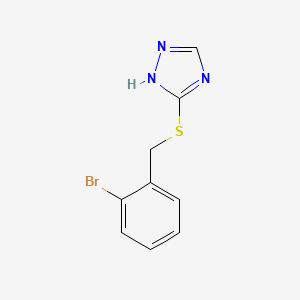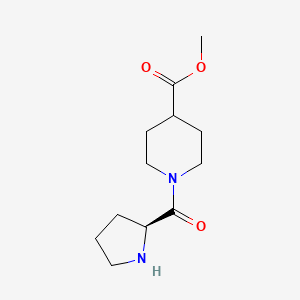
4-(Pyrrolidin-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pyrrolidin-2-yl)piperidine is a heterocyclic compound that features both a pyrrolidine and a piperidine ring. These nitrogen-containing rings are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s structure allows it to interact with biological targets, making it a valuable scaffold in drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-2-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of N-substituted piperidines with pyrrolidine derivatives. For instance, the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles can be achieved via the ring contraction and deformylative functionalization of piperidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste. Specific details on industrial methods are proprietary and vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Pyrrolidin-2-yl)piperidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the nitrogen-containing rings, altering the compound’s reactivity and biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like lithium aluminum hydride for reduction reactions.
Substitution reagents: Including halogens and organometallic compounds for substitution reactions.
Major Products
Pyrrolidin-2-ones: Formed from oxidation reactions.
Substituted derivatives: Resulting from substitution reactions, which can be tailored for specific applications.
Wissenschaftliche Forschungsanwendungen
4-(Pyrrolidin-2-yl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for potential therapeutic applications, including as a scaffold for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-(Pyrrolidin-2-yl)piperidine involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring, similar in structure but lacking the piperidine ring.
Piperidine: A six-membered nitrogen-containing ring, similar in structure but lacking the pyrrolidine ring.
Pyrrolidin-2-one: A derivative formed from the oxidation of pyrrolidine.
Uniqueness
4-(Pyrrolidin-2-yl)piperidine is unique due to its dual-ring structure, combining the properties of both pyrrolidine and piperidine. This duality enhances its versatility and potential for interacting with a wide range of biological targets, making it a valuable compound in drug discovery and development .
Eigenschaften
IUPAC Name |
4-pyrrolidin-2-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h8-11H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZGEJUVHUPYAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
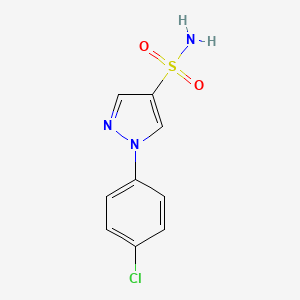
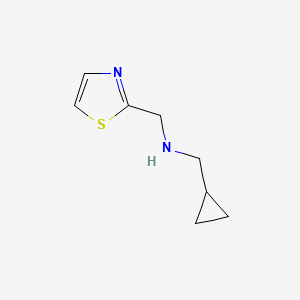

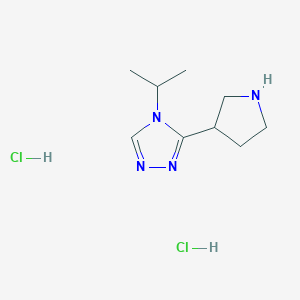
![3-((Benzyloxy)carbonyl)-5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13515599.png)
![N-{2-[ethyl(methyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B13515602.png)
![Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate](/img/structure/B13515606.png)
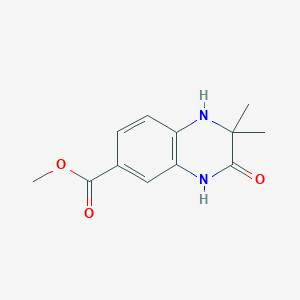
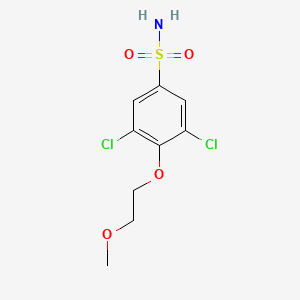
![rac-(1R,5R)-5-{[(benzyloxy)carbonyl]amino}-4,4-difluorocycloheptane-1-carboxylic acid](/img/structure/B13515625.png)
